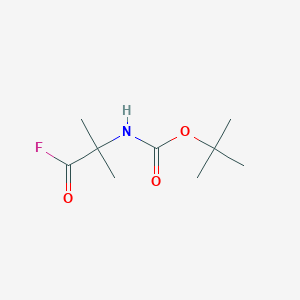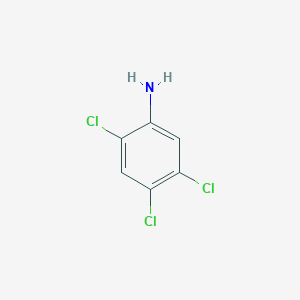![molecular formula C19H32O7 B140212 4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one CAS No. 135743-11-2](/img/structure/B140212.png)
4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as tocotrienol, which is a member of the vitamin E family. Tocotrienol has been found to possess various biological and physiological effects, making it a potential candidate for the development of new drugs and treatments.
Wirkmechanismus
The mechanism of action of tocotrienol is still not fully understood. However, it has been suggested that tocotrienol exerts its effects by modulating various signaling pathways in the body. Tocotrienol has been found to inhibit the activity of various enzymes and transcription factors that are involved in the development of various diseases.
Biochemische Und Physiologische Effekte
Tocotrienol has been found to possess various biochemical and physiological effects. It has been found to possess antioxidant properties, which help to protect the body against oxidative stress. Tocotrienol has also been found to possess anti-inflammatory properties, which help to reduce inflammation in the body. Additionally, tocotrienol has been found to possess anti-cancer properties, which help to prevent the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Tocotrienol has several advantages for lab experiments. It is readily available and can be synthesized or isolated from natural sources. Tocotrienol is also stable and can be stored for extended periods without degradation. However, tocotrienol has some limitations for lab experiments. It is relatively expensive, and large quantities may be required for some experiments.
Zukünftige Richtungen
The potential applications of tocotrienol in various fields have led to several future directions for research. One area of future research is the development of new drugs and treatments based on tocotrienol. Another area of future research is the investigation of the mechanisms of action of tocotrienol. Additionally, future research may focus on the potential applications of tocotrienol in the food industry and as a dietary supplement.
Conclusion:
In conclusion, tocotrienol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Tocotrienol possesses various biological and physiological effects, making it a potential candidate for the development of new drugs and treatments. Tocotrienol has several advantages for lab experiments, but it also has some limitations. Future research may focus on the development of new drugs and treatments based on tocotrienol, investigation of the mechanisms of action of tocotrienol, and potential applications of tocotrienol in the food industry and as a dietary supplement.
Synthesemethoden
Tocotrienol can be synthesized through various methods, including chemical synthesis and isolation from natural sources. Chemical synthesis involves the use of organic compounds and solvents to create tocotrienol. Isolation from natural sources involves the extraction of tocotrienol from various plant sources, including palm oil, rice bran, and barley.
Wissenschaftliche Forschungsanwendungen
Tocotrienol has been the subject of extensive scientific research due to its potential applications in various fields. In the medical field, tocotrienol has been found to possess anti-cancer, anti-inflammatory, and neuroprotective properties. It has also been found to be effective in the treatment of cardiovascular diseases, diabetes, and osteoporosis.
Eigenschaften
CAS-Nummer |
135743-11-2 |
|---|---|
Produktname |
4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one |
Molekularformel |
C19H32O7 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
4-[(5R)-2,6,6-trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one |
InChI |
InChI=1S/C19H32O7/c1-10-5-8-14(19(3,4)12(10)7-6-11(2)21)26-18-17(24)16(23)15(22)13(9-20)25-18/h13-18,20,22-24H,5-9H2,1-4H3/t13-,14-,15-,16+,17-,18+/m1/s1 |
InChI-Schlüssel |
PCUDAQRRXUJHQH-OBRKIGFESA-N |
Isomerische SMILES |
CC1=C(C([C@@H](CC1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C)CCC(=O)C |
SMILES |
CC1=C(C(C(CC1)OC2C(C(C(C(O2)CO)O)O)O)(C)C)CCC(=O)C |
Kanonische SMILES |
CC1=C(C(C(CC1)OC2C(C(C(C(O2)CO)O)O)O)(C)C)CCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline](/img/structure/B140134.png)
![7-methyl-5-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B140135.png)
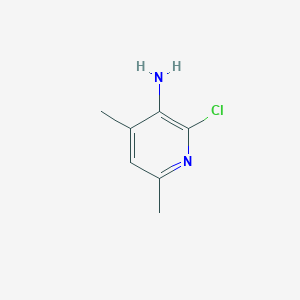
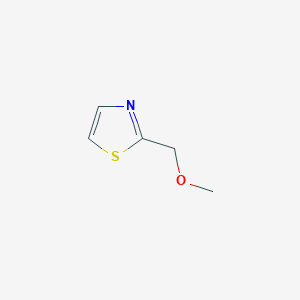
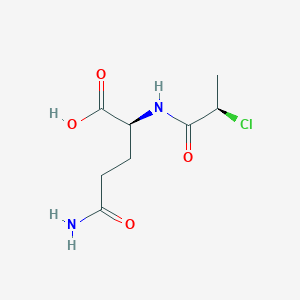
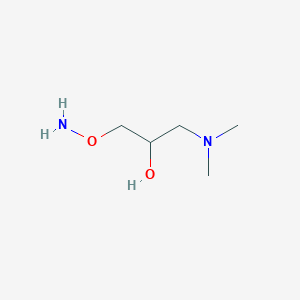
![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B140145.png)
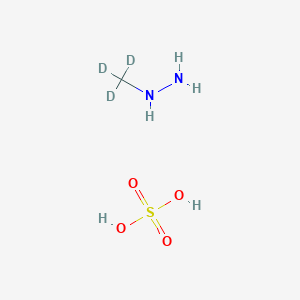
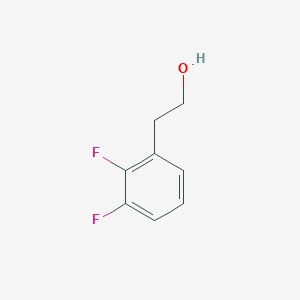
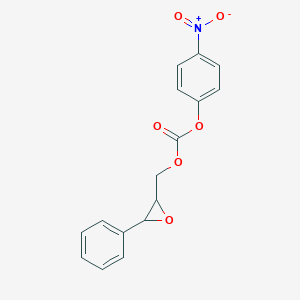
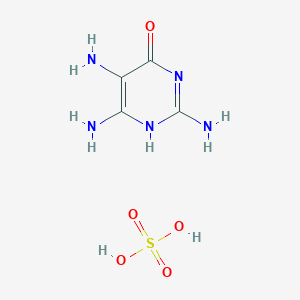
![tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate](/img/structure/B140157.png)
